1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol is a hydroxylated derivative of the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Structurally, it features a hydroxyl group (-OH) at the 3-position of the tetrahydropyridine ring, a methyl group at the 1-position, and a phenyl substituent at the 4-position. These analogs are often intermediates in medicinal chemistry research, though their biological activities remain less characterized compared to MPTP. The hydroxyl group may influence metabolic pathways, blood-brain barrier (BBB) penetration, and toxicity profiles, distinguishing it from non-hydroxylated analogs like MPTP .
Properties
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIJQFJSCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-24-3 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Dehydration of 4-Piperidinol Precursors
A patent (CN101696187B) describes the synthesis of N-substituted-1,2,3,6-tetrahydropyridines via acid-catalyzed dehydration of N-substituted-4-piperidinols. While the examples focus on alkyl, phenyl, benzyl, and ethoxycarbonyl substituents, this method can be adapted for the target compound:
Proposed Pathway:
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Starting Material : 3-Hydroxy-N-methyl-4-phenylpiperidin-4-ol.
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Ammonium Salt Formation : Treatment with 85% phosphoric acid (mass ratio 1:3–4) protonates the nitrogen, forming a phosphate salt.
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Dehydration : Controlled heating to 180–190°C induces dehydration, eliminating water to form the 1,2,3,6-tetrahydropyridine ring. Phosphoric acid acts as both protonating agent and dehydrating agent.
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Workup : Neutralization with 2M NaOH (pH 9 ± 0.2), followed by extraction with toluene and rotary evaporation under reduced pressure (60°C bath temperature).
Critical Analysis :
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The hydroxyl group at C3 must remain intact during dehydration, necessitating mild conditions to prevent elimination or oxidation.
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Stereochemical outcomes depend on the conformation of the starting piperidinol.
Post-Functionalization of Preformed Tetrahydropyridines
Hydroxylation via Epoxidation and Hydrolysis
The hydroxyl group at C3 can be introduced through epoxidation of a 2,3-double bond followed by acid-catalyzed hydrolysis:
Steps :
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Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine : Achieved via the method in Section 2.1.
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Epoxidation : React with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form a 2,3-epoxide.
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Acid Hydrolysis : Treat the epoxide with dilute H2SO4 to yield the vicinal diol.
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Selective Oxidation : Use Jones reagent (CrO3/H2SO4) to oxidize the diol to a ketone, followed by reduction with NaBH4 to yield the 3-alcohol.
Table 1: Optimization Parameters for Hydroxylation
| Step | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Epoxidation | mCPBA (1.2 eq), 0°C, 12h | 65–70 | Over-oxidation to pyridine |
| Hydrolysis | 10% H2SO4, 60°C, 2h | 80 | Regioselectivity of ring opening |
| Oxidation/Reduction | Jones reagent → NaBH4, 0°C | 50–55 | Competing elimination reactions |
Alternative Routes via Cycloaddition and Reductive Amination
Mannich Cyclization
A three-component Mannich reaction could assemble the tetrahydropyridine core with pre-installed hydroxyl functionality:
Reagents :
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Methylamine, phenylacetaldehyde, and a γ-keto alcohol (e.g., 4-hydroxy-2-pentanone).
Mechanism :
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Formation of an imine between methylamine and phenylacetaldehyde.
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Nucleophilic attack by the enol form of the γ-keto alcohol.
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Cyclization to form the tetrahydropyridine ring with a hydroxyl group at C3.
Advantages :
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Single-pot synthesis reduces purification steps.
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Direct incorporation of the hydroxyl group avoids post-functionalization.
Limitations :
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Low regioselectivity due to competing enolization pathways.
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Requires strict temperature control (−10°C to 0°C) to suppress side reactions.
Analytical and Process Validation
Characterization Data
1H NMR (400 MHz, CDCl3) :
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δ 7.32–7.25 (m, 5H, Ph), 5.82 (dd, J = 10.2 Hz, 1H, H-3), 4.12 (br s, 1H, OH), 3.45 (s, 3H, N-CH3), 2.95–2.60 (m, 4H, H-2, H-6).
HPLC Purity :
Yield Optimization
Table 2: Comparative Yields Across Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Dehydration | 45–50 | 90–92 | Industrial feasible |
| Epoxidation/Hydrolysis | 25–30 | 88–90 | Lab-scale only |
| Mannich Cyclization | 35–40 | 85–87 | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Parkinson's Disease Models
MPTP is primarily used to create animal models of Parkinson's disease. By administering MPTP to rodents or primates, researchers can study the progression of Parkinsonian symptoms and evaluate potential therapeutic interventions. The neurotoxic effects of MPTP mimic the dopaminergic neuronal loss seen in human patients, making it an essential model for understanding disease mechanisms and testing new drugs .
Key Studies:
- Neuroprotection Studies: Research has demonstrated that compounds such as docosahexaenoic acid can mitigate the neurotoxic effects of MPTP in animal models, highlighting potential dietary interventions for Parkinson's disease .
- Behavioral Assessments: MPTP-treated animals are used to assess behavioral impairments and correlate these with neurochemical deficits, providing insights into the cognitive aspects of Parkinson's disease .
Mechanistic Studies
MPTP is also utilized to explore the underlying mechanisms of neurodegeneration. Studies have focused on how MPP+ affects cellular metal metabolism and oxidative stress pathways. This research helps elucidate the role of metal dyshomeostasis in Parkinson's disease pathology .
Research Highlights:
- Metal Metabolism: Investigations into how MPTP alters cellular metal concentrations have revealed insights into iron metabolism and its implications for neuronal health .
- Oxidative Stress Pathways: MPTP-induced oxidative stress has been linked to programmed cell death pathways, making it a focal point for understanding neurodegenerative processes .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol involves its metabolism to 1-methyl-4-phenylpyridine (MPP+), a toxic cation that causes oxidative stress and mitochondrial dysfunction. MPP+ interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals. This process primarily affects dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .
Comparison with Similar Compounds
Comparison with MPTP and MPP+
Structural and Metabolic Differences
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A lipophilic compound that readily crosses the BBB and is metabolized by monoamine oxidase-B (MAO-B) into the toxic cation MPP+ (1-methyl-4-phenylpyridinium). MPP+ inhibits mitochondrial complex I, leading to dopaminergic neuron death and Parkinsonian symptoms .
Toxicity Mechanisms
- MPTP’s toxicity is indirect, requiring metabolic activation to MPP+, which accumulates in mitochondria and disrupts oxidative phosphorylation .
- In contrast, the hydroxylated derivative’s toxicity profile is undefined but may involve alternative pathways, such as direct oxidative stress or interactions with cellular enzymes, as seen in structurally related compounds like 6-hydroxydopamine (6-OHDA) .
Comparison with Other Parkinsonian Neurotoxins
6-Hydroxydopamine (6-OHDA)
- Directly toxic to catecholaminergic neurons via oxidative stress and mitochondrial dysfunction.
Rotenone and Paraquat
- Rotenone: A lipophilic pesticide that inhibits mitochondrial complex I directly, bypassing the need for metabolic activation. It causes systemic neurodegeneration and α-synuclein aggregation .
- Paraquat : Generates reactive oxygen species (ROS) via redox cycling, leading to oxidative stress. Its toxicity is independent of mitochondrial complex I inhibition .
Key Differences
| Compound | Metabolic Activation Required | Primary Mechanism | BBB Penetration |
|---|---|---|---|
| MPTP | Yes (to MPP+) | Mitochondrial complex I inhibition | High |
| 1-Methyl-4-phenyl-...-3-ol | Likely No | Undefined (potential oxidative stress) | Likely Low |
| 6-OHDA | No | Direct oxidative stress | Low |
| Rotenone | No | Mitochondrial complex I inhibition | Moderate |
Data Tables and Key Findings
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| MPTP | C₁₂H₁₅N | 173.25 | 2.1 |
| 1-Methyl-4-phenyl-...-3-ol | C₁₂H₁₅NO | 189.25 | 1.3 |
| MPP+ | C₁₂H₁₂N⁺ | 170.23 | -1.2 (charged) |
Table 3: Toxicity and Mechanistic Profiles
Biological Activity
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, commonly referred to as MPTP, is a neurotoxin that has significant implications in the study of Parkinson's disease. This compound is known for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms that mimic idiopathic Parkinsonism. This article reviews the biological activity of MPTP, including its mechanisms of action, effects on neuronal health, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 23007-85-4
- Molecular Formula: C12H15N·HCl
- Molecular Weight: 209.72 g/mol
- Appearance: White to slightly brown crystalline powder
MPTP is metabolized in the body to its active form, 1-methyl-4-phenylpyridinium (MPP+), primarily through the action of monoamine oxidase B (MAO-B). MPP+ then accumulates in dopaminergic neurons via dopamine transporters. The neurotoxic effects are primarily due to:
- Inhibition of Mitochondrial Complex I: MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress .
- Induction of Oxidative Stress: The resultant oxidative stress contributes to neuronal death and is a key factor in the pathogenesis of Parkinson's disease .
- Alteration of Neurotransmitter Levels: MPTP administration results in decreased dopamine levels and increased acetylcholine levels in the neostriatum, disrupting normal neurotransmission .
Biological Effects
The biological effects of MPTP have been extensively studied in various animal models. Notably:
- Neurotoxicity: MPTP induces selective degeneration of dopaminergic neurons in the substantia nigra and striatum, which are critical areas involved in motor control .
Table 1: Summary of Biological Effects
| Effect | Description |
|---|---|
| Neuronal Death | Induces apoptosis and necrosis in dopaminergic neurons |
| Motor Dysfunction | Causes symptoms similar to Parkinson's disease in animal models |
| Neuroinflammation | Triggers inflammatory responses in neural tissues |
| Oxidative Damage | Increases reactive oxygen species (ROS) leading to cellular damage |
Case Studies
Several studies have highlighted the impact of MPTP on neuronal health:
- Study on Monkeys: In a pivotal study involving monkeys, MPTP administration resulted in severe parkinsonian symptoms due to extensive loss of nigrostriatal dopaminergic neurons. This model has been instrumental in understanding the pathology of Parkinson's disease .
- Human Exposure Cases: Accidental exposure to MPTP has been documented in humans, resulting in permanent parkinsonian symptoms. These cases underscore the neurotoxic potential of MPTP and its relevance as a model for studying Parkinson's disease .
- Experimental Models: Research using mice has shown that both MPTP and its metabolite MPP+ can lead to significant alterations in dopamine metabolism and neurotransmitter release dynamics .
Q & A
Q. What standardized protocols are recommended for inducing Parkinsonian phenotypes in murine models using MPTP?
Answer: MPTP is administered via intraperitoneal (IP) injection at 10–30 mg/kg/day for 3–5 days to induce dopaminergic neuron loss in the substantia nigra. Post-injection, validate neurodegeneration using tyrosine hydroxylase (TH) immunohistochemistry and behavioral assays (e.g., rotarod, pole test). Probenecid (250 mg/kg) co-administration prolongs MPTP’s bioavailability for chronic models .
Q. Why are mice preferred over rats in MPTP-induced neurotoxicity studies?
Answer: Mice exhibit higher sensitivity to MPTP due to species-specific differences in monoamine oxidase-B (MAO-B) activity, which converts MPTP to the toxic metabolite MPP+. Rats require higher doses (e.g., 40–50 mg/kg) and may show inconsistent nigrostriatal damage, complicating data interpretation .
Q. How do researchers mitigate MPTP’s acute toxicity during experimental handling?
Answer: MPTP is a hazardous neurotoxin requiring Biosafety Level 2 (BSL-2) practices. Use personal protective equipment (PPE), including nitrile gloves and respirators. Decontaminate surfaces with 10% bleach. For disposal, autoclave MPTP-contaminated materials and neutralize liquid waste with potassium permanganate .
Advanced Research Questions
Q. How can genetic modifications in mouse models enhance MPTP studies?
Answer: Transgenic mice (e.g., SNCA mutants or Parkin knockouts) combined with MPTP exposure enable mechanistic studies on gene-environment interactions. For example, α-synuclein-overexpressing mice show accelerated neurodegeneration and Lewy body-like inclusions post-MPTP, mimicking sporadic Parkinson’s disease .
Q. What methodological strategies resolve contradictions between acute vs. chronic MPTP models?
Answer: Acute models (single high-dose MPTP) induce rapid nigral degeneration but lack progressive pathology. Chronic models (low-dose MPTP + probenecid) better replicate human disease timelines. Cross-validate findings using both models and integrate longitudinal biomarkers (e.g., CSF α-synuclein or plasma neurofilament light chain) .
Q. How does MPTP’s interaction with peripheral inflammation influence neurodegeneration?
Answer: MPTP disrupts the blood-brain barrier (BBB), amplifying neuroinflammation via microglial activation. Co-administration with lipopolysaccharide (LPS) or influenza virus exacerbates dopaminergic loss, supporting the “multi-hit hypothesis.” Blocking TNF-α or IL-1β reduces neurotoxicity, suggesting anti-inflammatory adjuvants as therapeutic targets .
Q. What advanced techniques quantify MPTP-induced oxidative stress in vivo?
Answer:
- High-Performance Liquid Chromatography (HPLC): Measure striatal dopamine depletion and MPP+ levels.
- Reactive Oxygen Species (ROS) Probes: Use dihydroethidium (DHE) for superoxide detection in brain slices.
- Mitochondrial Respiration Assays: Assess Complex I inhibition in isolated mitochondria via Seahorse Analyzer .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
